N-benzyl-N'-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea
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Overview
Description
N-benzyl-N’-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea is a complex organic compound that belongs to the class of ureas. This compound is characterized by the presence of a benzyl group, a pyridazinyl group, and a methylpiperidino group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea typically involves the condensation of appropriate amines and isocyanates. One common method is the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is advantageous due to its simplicity, mild reaction conditions, and scalability.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques, such as the use of solid acid catalysts under ultrasonic irradiation. For instance, the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient and green method for synthesizing benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as free radical bromination using N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: N-bromosuccinimide (NBS) is commonly used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-N’-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N’-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-isopropyl-N’-[4-(trifluoromethoxy)phenyl]urea: This compound shares a similar urea structure but differs in the substituents attached to the urea core.
N-Benzyl-6-(4-phenylbutoxy)-1-hexanamine: Another related compound with a benzyl group and a different functional group arrangement.
Uniqueness
N-benzyl-N’-{3-[6-(4-methylpiperidino)-3-pyridazinyl]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H27N5O |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-benzyl-3-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]urea |
InChI |
InChI=1S/C24H27N5O/c1-18-12-14-29(15-13-18)23-11-10-22(27-28-23)20-8-5-9-21(16-20)26-24(30)25-17-19-6-3-2-4-7-19/h2-11,16,18H,12-15,17H2,1H3,(H2,25,26,30) |
InChI Key |
WUMAMKVZEJTORJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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